molecular formula C30H39N5O6 B12280242 Z-Trp-Lys(Boc)-NH2

Z-Trp-Lys(Boc)-NH2

Cat. No.: B12280242
M. Wt: 565.7 g/mol
InChI Key: FOXYPBFVPQJYCK-DQEYMECFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Trp-Lys(Boc)-NH2 is a synthetic peptide compound that consists of a sequence of amino acids, specifically tryptophan (Trp) and lysine (Lys), with protective groups attached. The Z group (benzyloxycarbonyl) is used to protect the amino group of tryptophan, while the Boc group (tert-butyloxycarbonyl) protects the amino group of lysine. This compound is often used in peptide synthesis and research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Trp-Lys(Boc)-NH2 typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (lysine) to a solid resin. The Boc group is used to protect the amino group of lysine during the synthesis. The next step involves the coupling of tryptophan to the lysine residue. The Z group is used to protect the amino group of tryptophan. The final step involves the cleavage of the peptide from the resin and the removal of the protective groups to yield the desired peptide.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the sequential addition of protected amino acids to a growing peptide chain, followed by purification and characterization of the final product.

Chemical Reactions Analysis

Types of Reactions

Z-Trp-Lys(Boc)-NH2 can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidation products.

    Reduction: The peptide can be reduced to remove disulfide bonds if present.

    Substitution: Protective groups such as Boc and Z can be substituted with other protective groups or removed under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Acidic conditions (e.g., trifluoroacetic acid) are used to remove Boc groups, while basic conditions (e.g., sodium hydroxide) can remove Z groups.

Major Products Formed

    Oxidation: Kynurenine and other oxidation products.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Deprotected peptide ready for further modifications.

Scientific Research Applications

Z-Trp-Lys(Boc)-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.

    Biology: Studied for its interactions with biological molecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Z-Trp-Lys(Boc)-NH2 depends on its specific application. In biological systems, it can interact with cellular membranes, proteins, and nucleic acids. The tryptophan residue can intercalate into DNA, while the lysine residue can form electrostatic interactions with negatively charged molecules. These interactions can lead to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    Z-Trp-Lys-NH2: Similar structure but without the Boc protective group on lysine.

    Boc-Trp-Lys(Boc)-NH2: Similar structure but with an additional Boc group on tryptophan.

    Ac-Trp-Lys(Boc)-NH2: Similar structure but with an acetyl group instead of the Z group on tryptophan.

Uniqueness

Z-Trp-Lys(Boc)-NH2 is unique due to its specific combination of protective groups, which provides stability and reactivity during peptide synthesis. The Z group protects the amino group of tryptophan, while the Boc group protects the amino group of lysine, allowing for selective deprotection and modification.

Biological Activity

Z-Trp-Lys(Boc)-NH2 is a synthetic peptide that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a Z-protected tryptophan (Trp) and a Boc-protected lysine (Lys), is part of a broader class of peptides that exhibit various pharmacological effects, including opioid receptor activity and anticancer properties. This article aims to summarize the biological activity of this compound based on available research findings, including data tables and case studies.

Opioid Receptor Activity

This compound has been evaluated for its activity at opioid receptors, particularly in relation to its structural analogs. Research indicates that modifications at the C-terminus significantly affect receptor binding and functional activity. For instance, studies have shown that compounds similar to this compound exhibit varying degrees of selectivity and potency as μ-opioid receptor antagonists or agonists.

Table 1: Opioid Receptor Binding Affinities

Compoundμ-Opioid Ki (nM)δ-Opioid Ki (nM)Functional Activity
This compoundTBDTBDTBD
H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph685.50Nonselective Antagonist
H-Dmt-Tic-Gly-NH-Ph0.068>10000μ Agonist

Note: TBD = To Be Determined

Anticancer Activity

Recent studies have also explored the anticancer potential of peptides like this compound. Research into related compounds has revealed promising cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies.

Case Study: Cytotoxicity Profile

In a study assessing the cytotoxic effects of peptide analogs, this compound was tested against several human cancer cell lines:

Cell LineIC50 (µM)
HeLaTBD
MCF7TBD
HCC70TBD

The results indicated that modifications to the peptide structure could enhance or diminish its cytotoxic effects, suggesting a need for further optimization.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Receptor Binding: The compound's interaction with opioid receptors can lead to various physiological responses, including analgesia.
  • Cellular Uptake: The hydrophobic nature of the Trp residue may facilitate cellular uptake, enhancing its effectiveness in targeting cancer cells.
  • DNA Interaction: Some studies suggest that similar compounds may bind to DNA, potentially disrupting replication in cancer cells.

Properties

Molecular Formula

C30H39N5O6

Molecular Weight

565.7 g/mol

IUPAC Name

tert-butyl N-[(5S)-6-amino-5-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-oxohexyl]carbamate

InChI

InChI=1S/C30H39N5O6/c1-30(2,3)41-28(38)32-16-10-9-15-24(26(31)36)34-27(37)25(17-21-18-33-23-14-8-7-13-22(21)23)35-29(39)40-19-20-11-5-4-6-12-20/h4-8,11-14,18,24-25,33H,9-10,15-17,19H2,1-3H3,(H2,31,36)(H,32,38)(H,34,37)(H,35,39)/t24-,25-/m0/s1

InChI Key

FOXYPBFVPQJYCK-DQEYMECFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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